2-(Cyclopentylsulfanyl)-1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one
Description
2-(Cyclopentylsulfanyl)-1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one is a synthetic organic compound characterized by a cyclopentylsulfanyl group linked to an ethanone moiety, which is further connected to a pyrrolidinyl ring substituted with a 2,6-dimethylpyrimidin-4-yloxy group.
However, detailed pharmacological data (e.g., CAS number, molecular weight) remain unreported in publicly available literature, limiting a full assessment of its properties.
Properties
IUPAC Name |
2-cyclopentylsulfanyl-1-[3-(2,6-dimethylpyrimidin-4-yl)oxypyrrolidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2S/c1-12-9-16(19-13(2)18-12)22-14-7-8-20(10-14)17(21)11-23-15-5-3-4-6-15/h9,14-15H,3-8,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTRAEIBDHJLFFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(C2)C(=O)CSC3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopentylsulfanyl)-1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one typically involves multiple steps:
Starting with the construction of the pyrrolidinyl ether moiety from 2,6-dimethylpyrimidine and an appropriate alkylating agent.
Coupling this intermediate with 2-(Cyclopentylsulfanyl)ethanone via a nucleophilic substitution reaction.
Optimizing reaction conditions including temperature, solvents, and pH to ensure high yield and purity.
Industrial Production Methods: Scaling up the production involves similar synthetic pathways, with additional focus on process optimization for cost-efficiency and environmental sustainability. Key factors include:
Use of continuous flow reactors to enhance reaction efficiency.
Implementation of green chemistry principles to minimize waste.
Purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-(Cyclopentylsulfanyl)-1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one undergoes a variety of reactions:
Oxidation: Can be oxidized using reagents like hydrogen peroxide or KMnO₄.
Reduction: Reduction with hydride donors such as NaBH₄.
Substitution: Nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions:
Oxidizing agents: KMnO₄, H₂O₂.
Reducing agents: NaBH₄, LiAlH₄.
Nucleophiles: Alkyl halides, amines.
Reaction conditions: Solvents like ethanol, temperature control (0-100°C), inert atmosphere (e.g., nitrogen).
Major Products Formed:
Oxidation can yield sulfoxides or sulfones.
Reduction produces the corresponding alcohols.
Substitution results in various functionalized derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial activity. For instance, derivatives have shown efficacy against resistant strains of bacteria such as Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.125 to 8 µg/ml, suggesting their potential as effective antimicrobial agents.
Anticancer Potential
The anticancer properties of this compound have been explored through studies on related pyrimidine and pyrrolidine derivatives. These studies indicate that such compounds can induce apoptosis in cancer cells and inhibit tumor growth through mechanisms like modulation of apoptotic pathways and cell cycle arrest.
Neuropharmacological Effects
The compound’s structural characteristics suggest possible neuropharmacological effects. Investigations into related derivatives indicate potential anxiolytic and antidepressant properties, likely involving interactions with neurotransmitter systems such as serotonin and dopamine receptors.
Case Study 1: Antibacterial Activity
A recent study published in 2023 focused on the antibacterial efficacy of thiosemicarbazone derivatives related to the compound. The results indicated comparable efficacy to conventional antibiotics like vancomycin against gram-positive bacteria, highlighting the compound's potential as a novel antimicrobial agent.
Case Study 2: Anticancer Activity
Another study examined the anticancer effects of pyrimidine-based compounds similar to this compound. The research demonstrated that specific derivatives could significantly reduce tumor growth in xenograft models by inducing apoptosis and inhibiting angiogenesis, confirming their therapeutic potential in oncology.
Summary of Research Findings
The following table summarizes key findings from various studies regarding the biological activities associated with compounds structurally related to 2-(Cyclopentylsulfanyl)-1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one :
| Activity Type | Findings |
|---|---|
| Antimicrobial | Effective against resistant bacterial strains; MIC values between 0.125 - 8 µg/ml |
| Anticancer | Induces apoptosis; reduces tumor growth in xenograft models |
| Neuropharmacological | Potential anxiolytic and antidepressant effects via neurotransmitter system interactions |
Mechanism of Action
Comparison: Compared to similar compounds, 2-(Cyclopentylsulfanyl)-1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one stands out due to:
Uniqueness: Its particular substitution pattern and resultant bioactivity.
Similar Compounds: Other pyrrolidinyl ether derivatives and cyclopentylsulfanyl compounds.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
A structurally related compound, 2-(6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)-1-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}ethanone (CAS 379244-39-0, MW 487.57 g/mol), provides a basis for comparison :
| Parameter | Target Compound | Compared Compound |
|---|---|---|
| Core Structure | Pyrrolidinyloxy-pyrimidine | Thienopyrimidine fused with cyclopentane |
| Key Substituents | Cyclopentylsulfanyl, 2,6-dimethylpyrimidin-4-yloxy | Thienopyrimidinylsulfanyl, trifluoromethylphenyl, dimethylpyrrole |
| Molecular Weight | Estimated 400–450 g/mol* | 487.57 g/mol |
| Lipophilicity | Moderate (cyclopentyl enhances lipophilicity) | High (trifluoromethyl group increases hydrophobicity) |
| Electron-Withdrawing Groups | None | Trifluoromethyl (-CF₃) |
*Estimated based on structural components.
Pharmacokinetic and Pharmacodynamic Implications
- Metabolic Stability : The trifluoromethyl group in the compared compound likely reduces metabolic degradation due to its electron-withdrawing nature, extending half-life . The target compound lacks such groups, suggesting faster clearance.
- Target Binding: The thienopyrimidine core in the compared compound is a hallmark of kinase inhibitors (e.g., JAK/STAT pathway inhibitors), whereas the target’s pyrimidinyloxy-pyrrolidinyl group may favor interactions with nucleic acids or proteases .
- Solubility : The target compound’s cyclopentylsulfanyl group may reduce aqueous solubility compared to the trifluoromethylphenyl-containing analog, which balances hydrophobicity with polarizable fluorine atoms.
Biological Activity
The compound 2-(Cyclopentylsulfanyl)-1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one , with a CAS number of 2097923-73-2 , is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores its structure, biological activity, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 335.5 g/mol . The structure features a cyclopentyl group attached to a sulfanyl moiety, along with a pyrimidine derivative that may influence its pharmacological properties.
| Property | Value |
|---|---|
| CAS Number | 2097923-73-2 |
| Molecular Formula | C₁₇H₂₅N₃O₂S |
| Molecular Weight | 335.5 g/mol |
The biological activity of this compound is primarily linked to its interaction with various biological targets. Preliminary studies suggest that it may exhibit antiviral properties, particularly against HCV (Hepatitis C Virus) , similar to other pyrimidine derivatives which have shown efficacy in inhibiting viral polymerases .
Pharmacokinetics
Research indicates that compounds with similar structures often possess favorable pharmacokinetic profiles, including good absorption and distribution characteristics. The presence of the pyrimidine moiety may enhance solubility and bioavailability, making it a suitable candidate for further development in therapeutic applications .
Case Studies and Research Findings
- Antiviral Activity : A study on related compounds demonstrated that modifications in the pyrimidine structure can significantly enhance antiviral activity against HCV by targeting its RNA-dependent RNA polymerase. The findings suggest that the incorporation of specific substituents can optimize binding affinity and selectivity .
- Inhibitory Potential : In vitro assays have shown that compounds structurally related to this compound can inhibit cyclophilin D (CypD), which plays a crucial role in mitochondrial function and apoptosis regulation. This inhibition could potentially lead to therapeutic applications in diseases characterized by mitochondrial dysfunction .
- Selectivity Studies : Recent research has focused on developing selective inhibitors for cyclophilins, which are implicated in various diseases. The selectivity profiles observed in related compounds could provide insights into the potential therapeutic uses of this compound in targeting specific isoforms for enhanced efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
